Enhanced Aqueous Solubility vs Piperidine
As a member of the 1-azaspiro[3.3]heptane class, 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one incorporates a core scaffold that functions as a validated bioisostere for piperidine. A key differentiator for this class is its impact on lipophilicity and solubility. Studies have shown that replacing a piperidine ring with an azaspiro[3.3]heptane lowers the distribution coefficient (log D), which correlates with improved aqueous solubility [1]. This is a class-level advantage over the ubiquitous piperidine ring found in many drugs and building blocks.
| Evidence Dimension | Change in Lipophilicity (Log D) upon bioisosteric replacement |
|---|---|
| Target Compound Data | Core scaffold: 2-oxa-6-azaspiro[3.3]heptane (a closely related azaspiro[3.3]heptane core) |
| Comparator Or Baseline | Piperidine |
| Quantified Difference | Average reduction in log D of 0.44 units [1] |
| Conditions | Comparison of matched molecular pairs where piperidine is replaced by 2-oxa-6-azaspiro[3.3]heptane. |
Why This Matters
For procurement, this means that building blocks based on the azaspiro[3.3]heptane core, such as this compound, are strategically selected to improve the solubility profile of drug candidates compared to piperidine-based analogs.
- [1] Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. View Source
